1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine
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Overview
Description
1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine is a complex organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by its unique structure, which includes a naphthyl group, a butoxy substituent, and a sulfonyl group attached to a piperidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with cell membranes and other biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
- 1-[(4-Butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine
- 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine
Comparison: Compared to these similar compounds, 1-[(4-Butoxynaphthyl)sulfonyl]-3,5-dimethylpiperidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the butoxy group and the naphthyl ring enhances its lipophilicity and potential interactions with biological targets.
Properties
Molecular Formula |
C21H29NO3S |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-(4-butoxynaphthalen-1-yl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C21H29NO3S/c1-4-5-12-25-20-10-11-21(19-9-7-6-8-18(19)20)26(23,24)22-14-16(2)13-17(3)15-22/h6-11,16-17H,4-5,12-15H2,1-3H3 |
InChI Key |
OHMWYPLKQFDLSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CC(CC(C3)C)C |
Origin of Product |
United States |
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